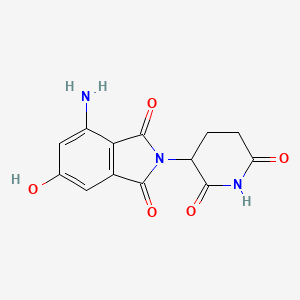
Pomalidomide-6-OH
Overview
Description
Pomalidomide-6-OH is a derivative of pomalidomide, which belongs to the class of immunomodulatory imide drugs These compounds are known for their significant impact on the treatment of various hematological malignancies, particularly multiple myeloma
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-6-OH typically involves the hydroxylation of pomalidomide. One common method includes the use of cytochrome P450 enzymes to introduce the hydroxyl group at the desired position. This enzymatic reaction is carried out under controlled conditions, including specific pH, temperature, and the presence of cofactors.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound by maintaining optimal reaction conditions throughout the process. The use of flow chemistry ensures high yields and reproducibility, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-6-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to pomalidomide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pomalidomide.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Pomalidomide-6-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic properties.
Biology: Studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Investigated for its potential use in the treatment of hematological malignancies and other diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Pomalidomide-6-OH exerts its effects through multiple mechanisms:
Binding to Cereblon: The compound binds to the protein cereblon, which is part of the E3 ubiquitin ligase complex.
Immunomodulatory Effects: this compound enhances the activity of T cells and natural killer cells, promoting immune-mediated destruction of cancer cells.
Anti-proliferative Effects: The compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Pomalidomide-6-OH can be compared with other immunomodulatory imide drugs, such as:
Thalidomide: The parent compound, known for its teratogenic effects but also its anti-inflammatory and anti-cancer properties.
Lenalidomide: A second-generation derivative with improved efficacy and reduced toxicity compared to thalidomide.
Pomalidomide: The non-hydroxylated form, which is more potent than lenalidomide and effective in lenalidomide-resistant cases
Uniqueness: this compound’s hydroxyl group may confer unique properties, such as altered pharmacokinetics and enhanced binding affinity to molecular targets. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C13H11N3O5 |
|---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
4-amino-2-(2,6-dioxopiperidin-3-yl)-6-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O5/c14-7-4-5(17)3-6-10(7)13(21)16(12(6)20)8-1-2-9(18)15-11(8)19/h3-4,8,17H,1-2,14H2,(H,15,18,19) |
InChI Key |
HBPNHPWPUQVWIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC(=C3)O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
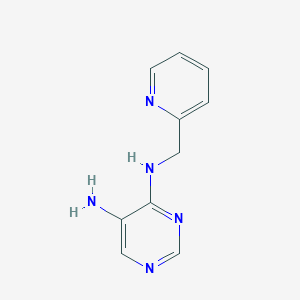
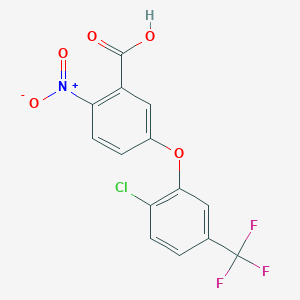


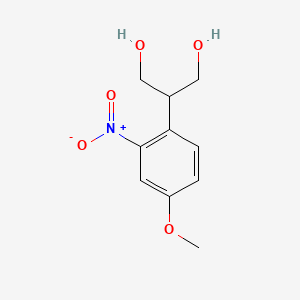
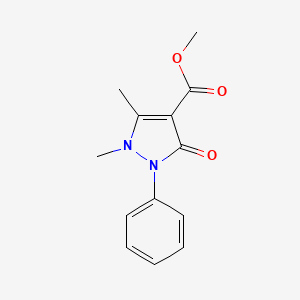
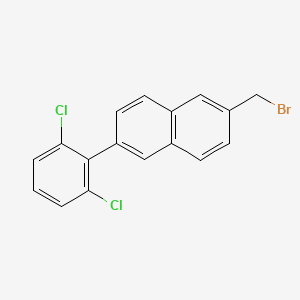

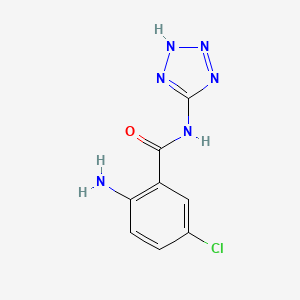
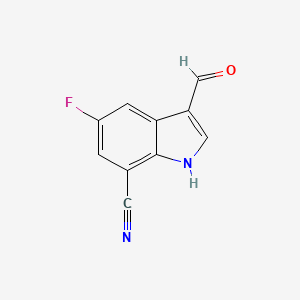
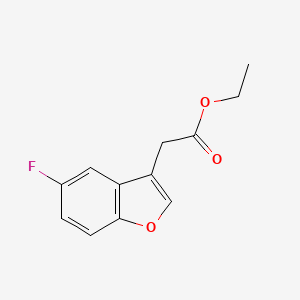
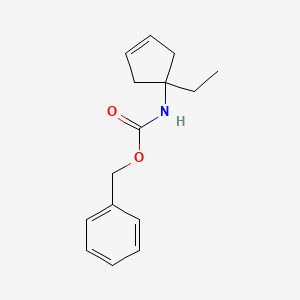
![1-[(2-Methoxypyridin-3-yl)aminocarbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B8631704.png)
![3-[(2,3-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B8631717.png)
